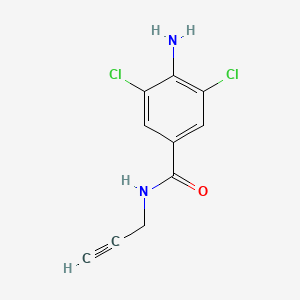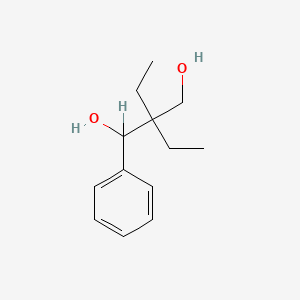
1,3-Propanediol, 2,2-diethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,2-diethyl-1,3-propanediol is an organic compound with the molecular formula C13H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone, with a phenyl group (C6H5) and two ethyl groups (C2H5) attached to the central carbon atom
Métodos De Preparación
The synthesis of 1-Phenyl-2,2-diethyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . This method is valued for its simplicity and safety, making it suitable for industrial production.
Análisis De Reacciones Químicas
1-Phenyl-2,2-diethyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Phenyl-2,2-diethyl-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,2-diethyl-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments .
Comparación Con Compuestos Similares
1-Phenyl-2,2-diethyl-1,3-propanediol can be compared with other similar compounds, such as:
2-Phenyl-1,3-propanediol: This compound has a similar structure but lacks the ethyl groups, which can affect its reactivity and applications.
2,2-Dimethyl-1,3-propanediol:
2,2-Diethyl-1,3-propanediol: This compound is similar but lacks the phenyl group, which significantly alters its applications and reactivity.
Propiedades
Número CAS |
63834-79-7 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2,2-diethyl-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-13(4-2,10-14)12(15)11-8-6-5-7-9-11/h5-9,12,14-15H,3-4,10H2,1-2H3 |
Clave InChI |
PGIQMCOLYCTABQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CO)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





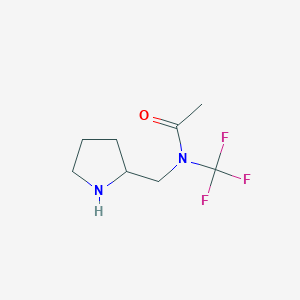

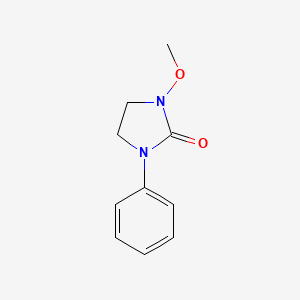
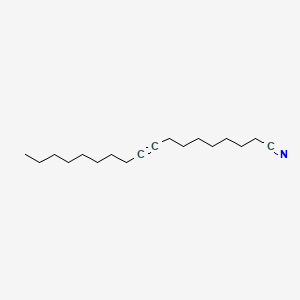
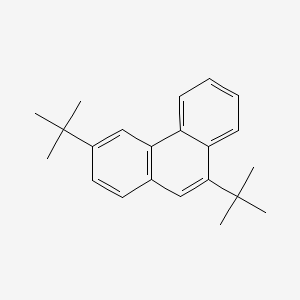
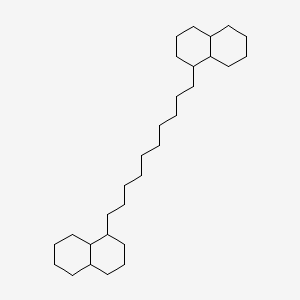
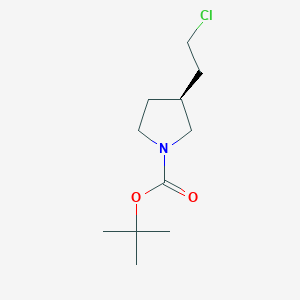
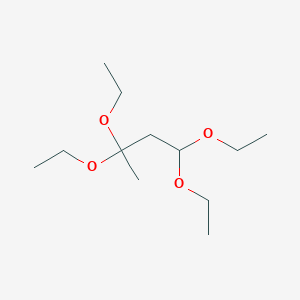
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
